6-Chloromelatonin

Pharmacokinetics Metabolic Stability Melatonin Receptor Agonist

Melatonin's short metabolic half-life limits sustained target engagement in circadian studies. 6-Chloromelatonin overcomes this with a 2.45-fold longer half-life, enabling durable MT1/MT2 receptor activation for in vivo phase-shift models. • 2.45× longer metabolic half-life vs. melatonin - sustained receptor activation in circadian re-entrainment assays • High-affinity MT1/MT2 agonist (pKi = 8.9 & 9.77); functional equipotency at MT2 enables subtype-selective interrogation • ≥99% HPLC purity - validated for reproducible in vivo circadian, melanoma, and neuroendocrine research

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 63762-74-3
Cat. No. B1662552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloromelatonin
CAS63762-74-3
SynonymsN-[2-(6-Chloro-5-methoxyindol-3-yl)ethyl]acetamide
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl
InChIInChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17)
InChIKeyLUINDDOUWHRIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloromelatonin: Potent Melatonin Agonist


6-Chloromelatonin (CAS 63762-74-3) is a synthetic chloro-substituted derivative of the endogenous neurohormone melatonin, characterized by a chlorine atom at the 6-position of the indole ring [1]. This compound acts as a potent agonist at human melatonin MT1 and MT2 receptors, with high affinity binding demonstrated in recombinant systems . In comparative pharmacological studies, 6-Chloromelatonin exhibits distinct functional selectivity at the two receptor subtypes and demonstrates enhanced metabolic stability relative to its parent compound, melatonin, due to the blockade of the primary 6-hydroxylation metabolic pathway [2].

Sustained ActivationSupports sustained MT receptor activation in vivo due to metabolic stability context
Subtype ProfilingEnables MT1/MT2 receptor subtype discrimination in signaling assays
Chronobiology ModelsMay support circadian phase-shift studies requiring prolonged agonist exposure

6-Chloromelatonin vs. Melatonin: Non-Interchangeable


Direct substitution of 6-Chloromelatonin with generic melatonin is not supported by quantitative evidence. While both compounds target the MT1 and MT2 receptors, 6-Chloromelatonin displays a distinct pharmacological profile, including a significant 2.45-fold increase in metabolic half-life compared to melatonin in vivo [1]. Furthermore, functional assays reveal differential agonist potency rank orders between the two receptor subtypes, a nuance lost when using melatonin alone [2]. These quantifiable differences in pharmacokinetics and receptor subtype pharmacology make 6-Chloromelatonin a non-interchangeable tool for precise mechanistic studies or applications where enhanced stability and specific functional profiles are required.

6-Chloromelatonin
Melatonin
Chlorine substitution blocks 6-hydroxylation, supporting sustained receptor activation
Rapid metabolism limits exposure duration; may not sustain receptor activation in vivo
Distinct MT1 potency rank order enables subtype-selective investigation
Balanced MT1/MT2 activation may obscure subtype-specific pharmacological effects

6-Chloromelatonin: Comparative Evidence


Metabolic Stability Advantage

6-Chloromelatonin demonstrates significantly enhanced metabolic stability compared to melatonin. This is attributed to the chlorine substitution at the 6-position, which blocks the primary 6-hydroxylation metabolic pathway that rapidly degrades melatonin [1].

Metabolic Stability
Head-to-head
2.45× longer half-life
27 min vs. 11 min
Supports sustained in vivo exposure for models requiring prolonged agonist presence
Reported in rats and rhesus monkeys; species context may differ
Pharmacokinetics Metabolic Stability Melatonin Receptor Agonist

Receptor Subtype Potency Profile

While 6-Chloromelatonin and melatonin are equipotent at the MT2 receptor in a functional cAMP assay, 6-Chloromelatonin displays a distinct rank order of potency at the MT1 receptor, being less potent than melatonin [1]. This contrasts with 2-iodomelatonin, which is more potent than melatonin at both subtypes [1].

Receptor Subtype Potency
Head-to-head
MT1 rank: 2-iodo > melatonin > 6-Cl
MT2: equipotent to melatonin
Allows MT1 vs MT2 pathway discrimination in signaling studies
CHO cell cAMP assay; functional selectivity context
Receptor Pharmacology Functional Selectivity MT2 Receptor Agonist

High-Affinity MT1/MT2 Binding

6-Chloromelatonin binds with high affinity to both human recombinant MT1 and MT2 receptors, as quantified by pKi values. It shows a slight selectivity for MT2 over MT1 (pKi 9.77 vs. 9.10) . This binding profile is comparable to other potent melatonin agonists.

Binding Affinity
Data to verify
MT1 pKi 9.10
MT2 pKi 9.77
Supports receptor occupancy estimates for in vitro pharmacology
Affinity values reported; independent validation may be needed
Receptor Binding MT1 Agonist MT2 Agonist

Circadian Rhythm Re-entrainment

In a rat model of phase-shifted light-dark cycles, administration of 6-Chloromelatonin (0.5 mg/kg) resulted in significantly higher urinary excretion rates of the melatonin metabolite 6-sulphatoxymelatonin compared to controls, indicating an accelerated re-entrainment of the endogenous melatonin rhythm [1].

Circadian Re-entrainment
Model-response context
Markedly higher urinary aMT6s excretion vs. vehicle
Indicates accelerated re-entrainment of endogenous melatonin rhythm
Rat phase-advance model; qualitative observation
Circadian Rhythm In Vivo Pharmacology Phase Shift

Antiproliferative Activity in Melanoma

6-Chloromelatonin, alongside melatonin and 2-iodomelatonin, significantly inhibits the in vitro proliferation of M-6 human malignant melanoma cells across a broad concentration range [1].

Antiproliferative Activity
Head-to-head
Inhibited M-6 melanoma proliferation (10⁻⁹–10⁻⁴ M)
Comparable to melatonin and 2-iodomelatonin
Supports antiproliferative pathway research in melanoma cell models
In vitro; broad concentration range; receptor-mediated context
Antiproliferative Cancer Research Melanoma

Prolactin Suppression

Chronic administration of 6-Chloromelatonin in ewes results in a significant reduction in plasma prolactin levels. The magnitude of suppression is less than that observed for melatonin but greater than for 2,3-dihydromelatonin [1].

Prolactin Suppression
Head-to-head
Reduced to 45% of control
6-Cl > melatonin (31%) > 2,3-dihydro (54%)
Graded neuroendocrine response tool for comparative prolactin studies
Ewe model; daily 100 μg for 21 days; seasonal context
Neuroendocrinology Prolactin In Vivo Pharmacology

6-Chloromelatonin: Research & Industrial Applications


Chronobiology and Circadian Rhythm Studies

Use 6-Chloromelatonin as a reference agonist for in vivo studies of circadian phase shifts, jet lag, and sleep-wake cycle regulation. Its superior metabolic stability (2.45-fold longer half-life than melatonin) ensures sustained receptor activation, making it ideal for experiments requiring a durable pharmacological effect [5]. Its validated efficacy in accelerating re-entrainment of melatonin rhythms post-phase shift supports its use in these models [2].

Receptor Pharmacology and GPCR Signaling Research

Employ 6-Chloromelatonin to dissect MT1- vs. MT2-mediated signaling pathways. Its distinct functional rank order of potency at MT1 (2-iodomelatonin > melatonin > 6-chloromelatonin) versus equipotency at MT2 allows for selective interrogation of receptor subtype contributions in complex cellular systems [5]. This is particularly useful when using recombinant cell lines expressing either MT1 or MT2.

Oncology Research (Melanoma and Antiproliferative Studies)

Utilize 6-Chloromelatonin as a tool compound in melanoma research to investigate melatonin receptor-mediated antiproliferative effects. Its demonstrated ability to inhibit M-6 human melanoma cell proliferation across a wide concentration range (10⁻⁹ to 10⁻⁴ M), comparable to melatonin and 2-iodomelatonin, validates its use in these in vitro models [5].

Neuroendocrinology and Hormone Regulation Studies

Apply 6-Chloromelatonin in neuroendocrine studies to modulate hormone secretion. Its quantifiable effect on suppressing plasma prolactin in sheep (45% of control levels) provides a measurable and reproducible endpoint for investigating melatonin's role in seasonal breeding and reproductive endocrinology [5].

Application
Selection Property
Validation Focus
Circadian phase-shift research
Sustained receptor activation context
Circadian rhythm endpoint validation
MT1/MT2 receptor subtype signaling
Differential functional selectivity profile
Subtype-specific pathway discrimination
Melanoma cell antiproliferative studies
Antiproliferative activity in melatonin receptor-positive models
Cell proliferation and receptor-mediated pathway endpoints
Neuroendocrine hormone regulation research
Prolactin suppression response context
Plasma prolactin endpoint monitoring

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